molecular formula C56H85N13O16 B14766391 AR-M 1896 Acetate

AR-M 1896 Acetate

Cat. No.: B14766391
M. Wt: 1196.4 g/mol
InChI Key: CRUYGIUEGQEVCV-DQGGFSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AR-M 1896 Acetate is a selective agonist of the Galanin Receptor 2 (GalR2). It is a synthetic peptide with the molecular formula C56H85N13O16 and a molecular weight of 1196.35 g/mol . This compound is primarily used in scientific research to study the effects of galanin receptor activation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AR-M 1896 Acetate involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

AR-M 1896 Acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are typically modified peptides with altered biological activity. For example, oxidation of methionine residues can lead to the formation of methionine sulfoxide .

Scientific Research Applications

AR-M 1896 Acetate is widely used in scientific research, particularly in the fields of:

    Chemistry: Studying peptide synthesis and modifications.

    Biology: Investigating the role of galanin receptors in various physiological processes.

    Medicine: Exploring potential therapeutic applications for conditions like epilepsy and pain management.

    Industry: Developing new peptide-based drugs and diagnostic tools.

Mechanism of Action

AR-M 1896 Acetate exerts its effects by selectively binding to and activating the Galanin Receptor 2 (GalR2). This activation triggers a cascade of intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of phospholipase C. These pathways ultimately lead to various physiological responses, such as modulation of pain perception and neuroprotection .

Comparison with Similar Compounds

Similar Compounds

    M40 Acetate: Another galanin receptor agonist with a different selectivity profile.

    Neuropeptide S (Mouse) Acetate: A peptide with similar receptor targets but different biological effects.

    GALNON: A non-peptide galanin receptor agonist.

Uniqueness

AR-M 1896 Acetate is unique due to its high selectivity for Galanin Receptor 2 (GalR2) over other galanin receptor subtypes. This selectivity makes it a valuable tool for studying the specific functions of GalR2 without cross-reactivity with other receptors .

Properties

Molecular Formula

C56H85N13O16

Molecular Weight

1196.4 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide

InChI

InChI=1S/C54H81N13O14.C2H4O2/c1-26(2)17-37(46(57)73)62-49(76)38(18-27(3)4)63-51(78)40(20-31-13-15-33(70)16-14-31)61-44(72)24-59-47(74)29(7)60-53(80)42(25-68)66-52(79)41(22-43(56)71)64-50(77)39(19-28(5)6)65-54(81)45(30(8)69)67-48(75)35(55)21-32-23-58-36-12-10-9-11-34(32)36;1-2(3)4/h9-16,23,26-30,35,37-42,45,58,68-70H,17-22,24-25,55H2,1-8H3,(H2,56,71)(H2,57,73)(H,59,74)(H,60,80)(H,61,72)(H,62,76)(H,63,78)(H,64,77)(H,65,81)(H,66,79)(H,67,75);1H3,(H,3,4)/t29-,30+,35-,37-,38-,39-,40-,41-,42-,45-;/m0./s1

InChI Key

CRUYGIUEGQEVCV-DQGGFSSQSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)O.CC(=O)O

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N.CC(=O)O

Origin of Product

United States

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